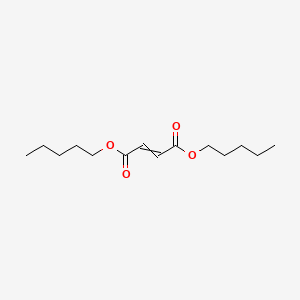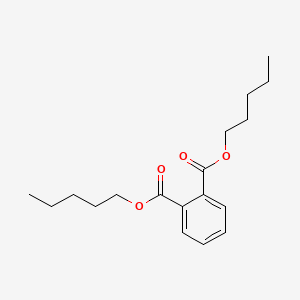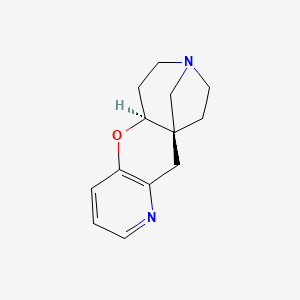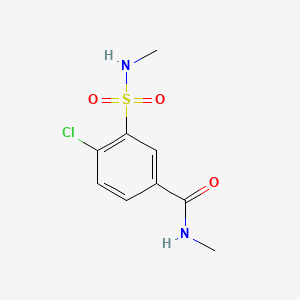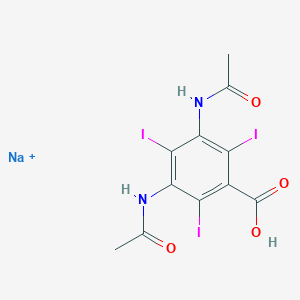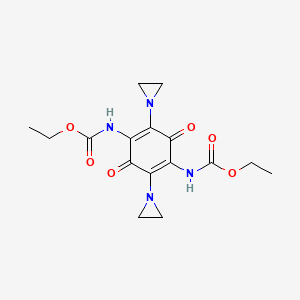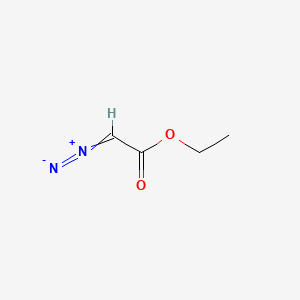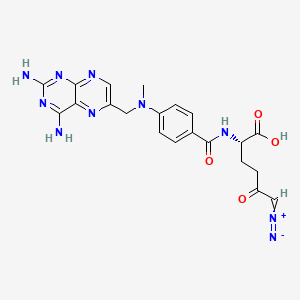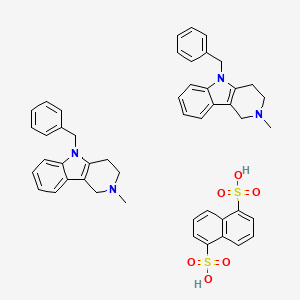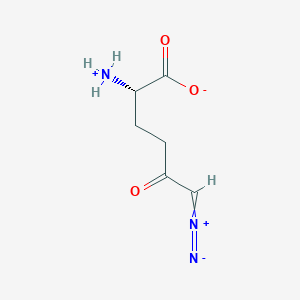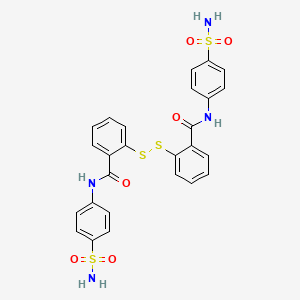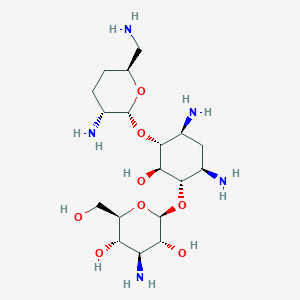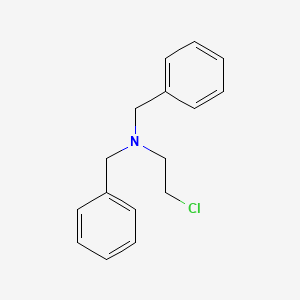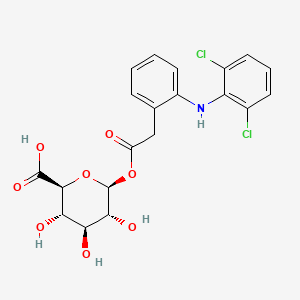
Diclofenac acyl glucuronide
描述
Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .
Synthesis Analysis
In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .Molecular Structure Analysis
The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .Chemical Reactions Analysis
Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .科学研究应用
1. Mediator of Drug-Induced Toxicities
- Application : Diclofenac acyl glucuronide is studied for its role as a mediator of drug-induced toxicities .
- Method : The study involves the detection, identification, and quantification of acyl glucuronides in biological fluids and tissues .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
2. Biodegradation by Microorganisms
- Application : Diclofenac is studied for its biodegradation by microorganisms .
- Method : The study involves examining the pathways of microbiological degradation of diclofenac .
- Results : The results suggest that diclofenac, due to its structure, is characterized by its high resistance to degradation in the environment .
3. In Vivo Exposure Determination
- Application : Diclofenac and its acyl glucuronide are studied for determining in vivo exposure in human subjects .
- Method : The study involves the use of human drug transporter substrates in vitro .
- Results : The results of this study are not available in the source .
4. Environmental Contaminant Monitoring
- Application : Diclofenac and its metabolites, including Diclofenac acyl glucuronide, are studied for their presence in environmental waters .
- Method : The study involves the use of monoclonal antibodies against diclofenac for the analysis of environmental waters .
- Results : The results suggest that this assay is quite robust against matrix influences and can be used for wastewater .
5. Cancer Therapeutics
- Application : Diclofenac is being studied for its potential applications beyond its well-known anti-inflammatory properties for other diseases such as cancer .
- Method : The study involves defining diclofenac-based mechanisms, pharmacological features, and its medicinal properties .
- Results : The results of this study are not available in the source .
6. Mediator of Drug-Induced Toxicities
- Application : Diclofenac acyl glucuronide is studied for its role as a mediator of drug-induced toxicities .
- Method : The study involves the detection, identification, and quantification of acyl glucuronides in biological fluids and tissues .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
7. Inhibitor of Organic Anion Transporters
- Application : Diclofenac acyl glucuronide is studied for its role as an inhibitor of organic anion transporters .
- Method : The study involves the examination of the inhibitory effects of acyl glucuronides on organic anion transporters .
- Results : The results suggest that acyl glucuronides, including diclofenac acyl glucuronide, can serve as both substrates and inhibitors of organic anion transporters .
8. Environmental Contaminant Monitoring
- Application : Diclofenac and its metabolites, including Diclofenac acyl glucuronide, are studied for their presence in environmental waters .
- Method : The study involves the use of monoclonal antibodies against diclofenac for the analysis of environmental waters .
- Results : The results suggest that this assay is quite robust against matrix influences and can be used for wastewater .
9. Targeting Cancer and Complex Diseases
- Application : Diclofenac is being studied for its potential applications beyond its well-known anti-inflammatory properties for other diseases such as cancer .
- Method : The study involves defining diclofenac-based mechanisms, pharmacological features, and its medicinal properties .
- Results : The results of this study are not available in the source .
安全和危害
未来方向
Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac acyl glucuronide | |
CAS RN |
64118-81-6 | |
| Record name | Diclofenac glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



